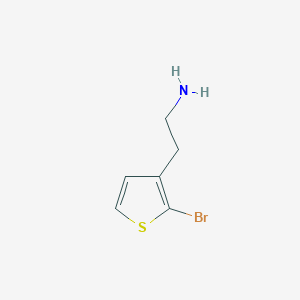

2-(2-Bromothiophen-3-yl)ethanamine

Overview

Description

2-(2-Bromothiophen-3-yl)ethanamine, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It has the molecular formula C6H8BrNS .

Molecular Structure Analysis

The molecular structure of 2-(2-Bromothiophen-3-yl)ethanamine can be represented by the SMILES notation:C1=CSC(=C1CCN)Br . The InChI code for this compound is 1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H . Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Bromothiophen-3-yl)ethanamine is 206.11 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

A significant application of compounds structurally related to 2-(2-Bromothiophen-3-yl)ethanamine is in the synthesis of complex molecules and materials. For example, the synthesis and analysis of a pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its Cu(ii) complexes highlight the utility of bromothiophene derivatives in coordination chemistry. These complexes were proposed to have a square pyramidal geometry around the Cu(ii) center based on spectral data, and preliminary studies of their binding with DNA were carried out, hinting at potential applications in developing new metal-based chemotherapies (Warad et al., 2020).

Metal-Catalyzed Coupling Reactions

Another area of application is in metal-catalyzed coupling reactions, where bromothiophene derivatives serve as key substrates. For instance, bromothiophene derivatives react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, leading to coupling at the C-H bond while preserving the carbon-bromine bond. This methodology allows for further transformations of the coupling product, enabling the synthesis of complex molecules with potential applications in various fields including materials science and medicinal chemistry (Kobayashi et al., 2005).

Bioimaging and Drug Development

The development of fluorescent bioconjugates for bioimaging is another research avenue. A study involving the synthesis of a rhenium tricarbonyl complex and its conjugation to a peptide nucleic acid (PNA) oligomer showcases the potential of incorporating bromothiophene-related compounds in the design of bioimaging agents. The rhenium-containing PNA oligomer demonstrated non-toxicity in living cells and was detectable using fluorescent microscopy, indicating its utility in biological studies and potential therapeutic applications (Gasser et al., 2012).

Materials Chemistry

In materials chemistry, the synthesis of oligothiophenes with well-defined structures involving C-H homocoupling of bromothiophenes is noteworthy. This approach leads to oligothiophenes bearing C-Br bonds at terminal thiophene rings, which can be further modified to tailor the properties of the resulting materials for applications in organic electronics and photovoltaics (Takahashi et al., 2006).

Novel Synthetic Pathways

Lastly, innovative synthetic pathways involving bromothiophene derivatives are of interest. A one-pot synthesis of thiazino[2,3,4-hi]indole derivatives from o-haloaryl enamines and o-bromothiophenols through tandem oxidative coupling/heteroannulation reactions exemplifies the versatility of these compounds in synthesizing polycyclic heterocyclic products, which may find use in medicinal chemistry and materials science (Mao et al., 2017).

Safety and Hazards

The safety data sheet for 2-(2-Bromothiophen-3-yl)ethanamine indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

The compound’s interaction with its environment and its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals . Its bioavailability could be affected by factors such as its solubility, its stability in the digestive system, and the presence of transport proteins .

properties

IUPAC Name |

2-(2-bromothiophen-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQXWZQETVCFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695853 | |

| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromothiophen-3-yl)ethanamine | |

CAS RN |

893421-71-1 | |

| Record name | 2-(2-Bromothiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

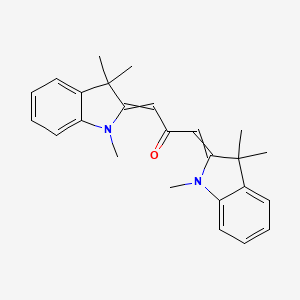

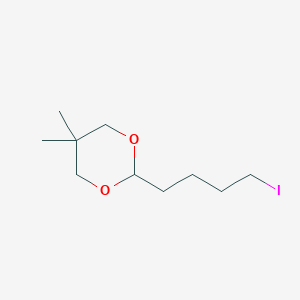

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503169.png)

![1,3-Dimethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503198.png)

![1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone](/img/structure/B1503204.png)